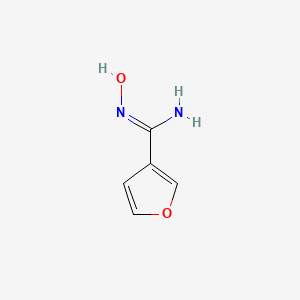

N'-hydroxyfuran-3-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

58905-70-7 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

N'-hydroxyfuran-3-carboximidamide |

InChI |

InChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |

InChI Key |

DYDQDBYLTNKXNH-UHFFFAOYSA-N |

Isomeric SMILES |

C1=COC=C1/C(=N/O)/N |

Canonical SMILES |

C1=COC=C1C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxyfuran 3 Carboximidamide and Analogues

Precursor Synthesis and Derivatization Pathways

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its key precursors. The primary precursors are furan-3-carboximidamides or, more commonly, furan-3-carbonitrile, which serves as the immediate substrate for the final reaction step.

The synthesis of furan-3-carboximidamides can be approached through intermediates like furan-3-carboxylic acid and its derivatives. A common pathway begins with the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to yield 3-trichloroacetyl furan (B31954). nih.gov This intermediate can then be converted to various furan-3-carboxamides. nih.govresearchgate.net For instance, the trichloromethyl group can be displaced by amines to form the corresponding carboxamides directly. researchgate.net

Alternatively, the furan-3-carboxylic acid can be generated and subsequently converted into an acyl chloride. researchgate.net This highly reactive intermediate can then be treated with amines to produce furan-3-carboxamides. researchgate.netgoogle.com The most direct route to the final product, however, often starts with furan-3-carbonitrile. The nitrile group is an excellent electrophile for the addition of hydroxylamine (B1172632). nih.govresearchgate.net The synthesis of furan-3-carbonitrile can be achieved through various methods, including the dehydration of furan-3-carboxamide (B1318973) or through established reactions like the Sandmeyer reaction from a suitable furan amine precursor. orgchemres.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 4-Trichloroacetyl-2,3-dihydrofuran | Base | 3-Trichloroacetylfuran | 60% | researchgate.net |

| 3-Trichloroacetylfuran | Alkyl Amines | Furan-3-carboxamides | 68-98% | researchgate.net |

| Furan-3-carboxylic acid | Thionyl chloride, then Amine | Furan-3-carboxamide | - | researchgate.netgoogle.com |

| Aldehydes | Hydroxylamine hydrochloride, Catalyst | Nitriles | Good to Excellent | orgchemres.org |

This table summarizes key reactions for synthesizing precursors to N'-hydroxyfuran-3-carboximidamide.

Hydroxylamine is the key reagent for converting a nitrile into an N'-hydroxycarboximidamide (amidoxime). nih.gov It is typically used as hydroxylamine hydrochloride, from which the free hydroxylamine is generated in situ using a base such as sodium carbonate or triethylamine. nih.govresearchgate.net The reaction is commonly performed in a protic solvent like ethanol. nih.gov It is also possible to use an aqueous solution of hydroxylamine, which can reduce reaction times and may not require an additional base. nih.govgoogle.com For the synthesis of analogues, substituted hydroxylamines, such as O-methylhydroxylamine, can be employed to yield N-alkoxy derivatives. acs.org

Direct Synthetic Approaches to this compound

Direct synthesis focuses on the final bond-forming reactions that construct the target molecule from its immediate precursors.

The most prevalent and efficient method for synthesizing this compound is the nucleophilic addition of hydroxylamine to furan-3-carbonitrile. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of almost all amidoximes. The process involves the attack of the nitrogen atom of hydroxylamine on the carbon atom of the nitrile group.

The reaction is typically conducted by heating the nitrile with hydroxylamine hydrochloride and a base in an alcoholic solvent, with reaction times ranging from one to 48 hours depending on the substrate. nih.gov While aromatic nitriles generally provide higher yields than aliphatic ones, the yield can often be improved by using an excess of hydroxylamine. nih.gov A notable side reaction can be the formation of amides, especially when the nitrile precursor has strong electron-withdrawing groups. rsc.org In some cases, converting the nitrile to a thioamide first and then reacting it with hydroxylamine can lead to purer products and better yields. nih.govrsc.org

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

| Nitrile | Hydroxylamine HCl, Na2CO3 | Ethanol, 60-80 °C | Amidoxime (B1450833) | Up to 98% | nih.gov |

| Thioamide | Hydroxylamine | - | Amidoxime | 60-100% | nih.gov |

| Imidoylbenzotriazole | Hydroxylamine | Microwave, 5-15 min | Amidoxime | 65-81% | nih.gov |

| Nitrile | Aqueous Hydroxylamine | - | Amidoxime | High | nih.govgoogle.com |

This table presents various methods for the synthesis of amidoximes via addition reactions.

Cyclization strategies can be relevant in two main contexts: the synthesis of the furan ring itself and the cyclization of the resulting this compound into other heterocyclic systems.

Classical methods like the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds) or the Feist-Benary furan synthesis (from α-halo ketones and β-dicarbonyl compounds) can be employed to construct the substituted furan core. youtube.comyoutube.comorganic-chemistry.org These methods offer pathways to furan-3-carboxylates or other 3-substituted furans that are precursors to the target molecule. researchgate.net For example, the Feist-Benary synthesis allows for the preparation of substituted furan derivatives from β-dicarbonyl compounds and α-halogen ketones under basic conditions. youtube.com

Furthermore, the N'-hydroxycarboximidamide functional group is a valuable building block for synthesizing other heterocycles. For instance, it can undergo carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form 1,2,4-oxadiazol-5-ones, which are themselves a class of compounds with significant interest in medicinal chemistry. nih.gov

Regioselective and Stereoselective Control in Synthesis

Achieving specific chemical structures requires precise control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms.

Regioselectivity is crucial when synthesizing the furan precursor to ensure the desired 3-substitution pattern. In reactions like the Feist-Benary synthesis, the choice of reactants dictates the final substitution pattern on the furan ring. youtube.comyoutube.com Similarly, electrophilic substitution reactions on a pre-formed furan ring must be controlled to direct incoming groups to the correct position. Regioselectivity is also paramount in subsequent reactions, such as the [3+2] annulation of related structures to form new heterocyclic rings, where the direction of ring closure must be controlled. rsc.org

Stereoselectivity for this compound primarily concerns the geometry of the carbon-nitrogen double bond (C=N), which can exist as (E) and (Z) isomers. researchgate.net The formation of one isomer over the other can be influenced by reaction conditions, such as solvent and temperature, and by the electronic and steric nature of the substituents on the furan ring. The relative stability of these isomers can also play a role in the final product distribution. researchgate.net While the target molecule is achiral, the principles of stereoselective control are vital when synthesizing more complex, chiral analogues where specific three-dimensional arrangements are required. elsevierpure.comnih.govyoutube.com

Catalytic Systems and Reagents for Amidoxime Formation

Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysis plays a central role in modern organic synthesis for the formation of carbon-nitrogen bonds. nih.gov While direct metal-catalyzed addition of hydroxylamine to nitriles is not the most common route, related transformations highlight the potential of this approach. For instance, rhodium catalysts have been employed for the rearrangement of aldoximes into primary amides, a process that proceeds through a nitrile intermediate. nih.gov This indicates the capability of such metals to activate the C≡N triple bond.

Ruthenium complexes have been shown to catalyze the deoxygenation of amidoximes to amidines, demonstrating metal-ligand interactions with the amidoxime functional group. acs.org Furthermore, palladium and nickel-catalyzed cross-coupling reactions are powerful methods for C-N bond formation, although they are typically used to form C-N bonds to an aromatic or vinylic carbon rather than the sp-hybridized carbon of a nitrile. nih.gov A plausible, though less direct, transition metal-catalyzed approach could involve the synthesis of a precursor where the C-N bond is formed early, followed by subsequent transformations to yield the amidoxime. A notable method for the synthesis of amidines from the corresponding nitriles involves treatment with lithium bis(trimethylsilyl)amide (LiN(TMS)₂), followed by an acidic workup; this highlights a metal amide-based approach to activate the nitrile group. nih.gov

Table 1: Selected Transition Metal-Catalyzed Reactions Relevant to Amide/Amidine Synthesis

| Catalyst System | Reaction Type | Precursor | Product | Reference |

| Rhodium Complexes | Aldoxime Rearrangement | Aldoxime | Primary Amide | nih.gov |

| Ruthenium Complexes | Amidoxime Deoxygenation | Amidoxime | Amidine | acs.org |

| LiN(TMS)₂ / H+ | Nitrile Addition/Hydrolysis | Nitrile | Amidine | nih.gov |

Organocatalysis in Amidoxime Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often avoiding the use of toxic or expensive metals. While direct organocatalytic synthesis of amidoximes is an area of developing research, related reactions demonstrate its potential. For example, the enantioselective "interrupted" Feist-Bénary reaction uses a chiral quinine-based alkaloid to catalyze the formation of hydroxydihydrofurans, showcasing the ability of organocatalysts to facilitate complex cascades in furan synthesis. wikipedia.orgchemeurope.com

More relevant to C-N bond formation, organocatalysts have been used for the enantioselective synthesis of 5-hydroxyisoxazolidines from N-protected hydroxylamines and α,β-unsaturated aldehydes. nih.gov This reaction forms a C-N and a C-O bond in a tandem sequence. Similarly, chiral phase-transfer catalysts derived from quinidine (B1679956) have been shown to catalyze the enantioselective substitution of α-cyanoacetates on imidoyl chlorides to produce highly substituted ketimines. rsc.org These examples suggest that a suitably designed organocatalyst could potentially activate the furan-3-carbonitrile towards a nucleophilic attack by hydroxylamine, or facilitate the reaction in an asymmetric manner if a prochiral substrate is used.

Synthetic Strategies for Substituted this compound Derivatives

Creating analogues of this compound is essential for structure-activity relationship (SAR) studies. Modifications can be introduced on the furan ring itself or at the nitrogen and oxygen atoms of the amidoxime group.

Modifications on the Furan Ring System

Substituents can be introduced onto the furan ring either by building a pre-functionalized ring or by modifying a pre-existing furan core.

Building the Ring: Classical methods like the Paal-Knorr and Feist-Bénary syntheses allow for the construction of substituted furans from acyclic precursors.

Paal-Knorr Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. wikipedia.orgorganic-chemistry.org By choosing an appropriately substituted 1,4-dicarbonyl, a variety of functionalized furans can be prepared.

Feist-Bénary Furan Synthesis: This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgwikipedia.orgquimicaorganica.org This method is particularly useful for producing furans bearing ester or ketone functionalities, which can be further manipulated.

Modifying the Ring: For a pre-formed furan, such as furan-3-carbonitrile or furan-3-carboxylic acid, electrophilic substitution reactions are a primary tool for modification. Furan is a π-rich heterocycle and is highly reactive towards electrophiles, with a preference for substitution at the C2 and C5 positions. numberanalytics.comchemicalbook.comreddit.compearson.com

Halogenation: Bromination or chlorination of furan derivatives can be achieved under mild conditions, for example, using bromine in dioxane, to introduce a halogen atom that can be used in subsequent cross-coupling reactions. numberanalytics.com

Nitration: Nitration can be performed using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to install a nitro group on the furan ring. dspmuranchi.ac.in

Table 2: Key Synthetic Strategies for Substituted Furans

| Synthesis Name | Precursors | Conditions | Product Type | Reference |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid catalyst (e.g., H₂SO₄, TiCl₄) | Substituted Furan | wikipedia.orgresearchgate.net |

| Feist-Bénary Synthesis | α-Halo ketone + β-Dicarbonyl compound | Base (e.g., Pyridine, Ammonia) | Substituted Furan | wikipedia.orgwikipedia.org |

| Electrophilic Halogenation | Furan derivative + Halogenating agent (e.g., Br₂) | Dioxane, low temperature | Halo-substituted Furan | numberanalytics.com |

Substitutions at the Hydroxyl and Imine Nitrogen Atoms

Derivatization of the amidoxime functional group itself provides another avenue for creating analogues. This involves attaching alkyl, aryl, or other functional groups to the hydroxyl oxygen or the imine nitrogen.

The most direct method to achieve this is by using a substituted hydroxylamine in the initial reaction with the furan-3-carbonitrile.

N-Substitution: Reacting furan-3-carbonitrile with an N-substituted hydroxylamine (R-NHOH) will yield an N-substituted this compound.

O-Substitution: Similarly, reaction with an O-substituted hydroxylamine (H₂N-OR) produces an O-substituted amidoxime, also known as an imidate ester or O-alkyl/aryl-N'-hydroxycarboximidamide. Procedures for the synthesis of O-substituted hydroxylamines, for instance by O-alkylation of N-hydroxyurethane followed by deprotection, are well-established. researchgate.net

These approaches allow for the systematic introduction of a wide variety of substituents at these positions, enabling fine-tuning of the molecule's electronic and steric properties.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Amidoxime (B1450833) Moiety

The amidoxime group (–C(=NOH)NH2) is a cornerstone of the reactivity of N'-hydroxyfuran-3-carboximidamide, possessing nucleophilic centers, an electrophilic carbon, and engaging in acid-base and tautomeric equilibria.

Nucleophilic Reactivity of the Nitrogen Atoms

The amidoxime moiety contains two nitrogen atoms with lone pairs of electrons, both of which can exhibit nucleophilic character. The sp³-hybridized nitrogen of the amino group (-NH2) and the sp²-hybridized nitrogen of the imino group (=NOH) differ in their nucleophilic strength. Generally, the nitrogen atom of an amide is less nucleophilic than that of a corresponding amine due to resonance delocalization of its lone pair with the carbonyl group. libretexts.org In the case of this compound, the amino group's nitrogen is expected to be the more nucleophilic of the two nitrogen atoms.

The presence of an adjacent oxygen atom in the hydroxylamino group (=NOH) can enhance the nucleophilicity of the nitrogen through the alpha-effect, a phenomenon where an atom bearing a lone pair adjacent to the nucleophilic center increases its reactivity. masterorganicchemistry.com This effect makes hydroxylamine (B1172632) and its derivatives, including amidoximes, more potent nucleophiles than would be predicted based on their basicity alone. masterorganicchemistry.com

The relative nucleophilicity of the nitrogen atoms can be influenced by the reaction conditions, such as the solvent and the nature of the electrophile.

Electrophilic Character of the Carbonyl-like Carbon

The carbon atom double-bonded to the hydroxylamino nitrogen in the amidoxime group exhibits electrophilic character, akin to a carbonyl carbon. This electrophilicity arises from the polarization of the C=N bond due to the electronegativity of the nitrogen and oxygen atoms, which draw electron density away from the carbon. This makes the carbon susceptible to attack by nucleophiles.

Theoretical studies on related carbonyl compounds have shown that the electrophilicity is primarily governed by electrostatic interactions between the electrophile and the incoming nucleophile. youtube.com Nucleophilic addition to this carbon center is a key reaction pathway for amidoximes, leading to the formation of various derivatives.

Acid-Base Properties and Tautomerism

This compound can exhibit both acidic and basic properties. The hydroxyl group of the amidoxime is weakly acidic and can be deprotonated by a base. The amino group can act as a base by accepting a proton. The pKa values for amidoximes are compiled in various sources, providing a quantitative measure of their acidity and basicity. kyoto-u.ac.jp

A significant aspect of amidoxime chemistry is the potential for tautomerism, existing in equilibrium between the amide oxime form and the imino hydroxylamine form. researchgate.netnih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Stability |

| Amide Oxime | Generally more stable nih.gov | |

| Imino Hydroxylamine | Less stable nih.gov |

Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer by approximately 4-10 kcal/mol. nih.gov However, the energy barrier for the uncatalyzed interconversion between these tautomers at room temperature is significant, suggesting that the equilibrium is established slowly without a catalyst. nih.gov The tautomeric equilibrium can be influenced by factors such as solvent polarity and the presence of acids or bases, which can catalyze the proton transfer. researchgate.netnih.govsemanticscholar.org For instance, solvent-assisted tautomerism has a significantly lower activation barrier (9-20 kcal/mol). nih.gov

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nature and position of the substituent at the 3-position significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

Furan is generally more reactive towards electrophiles than benzene, with substitution preferentially occurring at the C2 (α) and C5 positions. researchgate.netnih.govresearchgate.netpearson.com This preference is due to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction, which can be depicted through resonance structures. Attack at the C2 or C5 position allows for the delocalization of the positive charge over three atoms, including the ring oxygen, whereas attack at the C3 or C4 position results in a less stable intermediate with delocalization over only two carbon atoms.

The presence of the N'-hydroxycarboximidamide group at the 3-position, which is an electron-withdrawing group, is expected to deactivate the furan ring towards electrophilic substitution. matanginicollege.ac.in Electron-withdrawing groups on furan generally decrease the rate of electrophilic aromatic substitution. matanginicollege.ac.in The directing effect of the 3-substituent will determine the position of further substitution. For 3-substituted furans with deactivating groups, electrophilic attack is generally directed to the C5 position, as the C2 position is sterically hindered and electronically deactivated by the adjacent substituent.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Predicted Reactivity | Rationale |

| C2 | Less favored | Steric hindrance and electronic deactivation by the adjacent C3-substituent. |

| C4 | Less favored | Less stable cationic intermediate compared to attack at C5. |

| C5 | Most favored | The most electronically favorable position for electrophilic attack on a 3-substituted furan with an electron-withdrawing group. |

Reactions at the Furan C-H Bonds

The C-H bonds of the furan ring can undergo various transformations, including metallation and functionalization reactions. The acidity of the α-protons (at C2 and C5) of furan is greater than that of the β-protons (at C3 and C4), facilitating their removal by strong bases to form furyl anions. These anions can then react with a variety of electrophiles.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the furan ring. rsc.orgrsc.orgacs.orgbohrium.com Palladium-catalyzed cross-coupling reactions, for example, have been employed for the arylation, alkylation, and other functionalizations of C-H bonds in various heterocyclic systems, including those containing furan. The specific conditions and catalytic systems required for the selective C-H activation of this compound would depend on the directing ability of the amidoxime group and the desired transformation.

Cycloaddition Reactions and Heterocycle Formation

The furan ring in this compound, being an electron-rich diene, is predisposed to participate in cycloaddition reactions. Concurrently, the N'-hydroxycarboximidamide functionality serves as a versatile synthon for the construction of various heterocyclic systems, most notably oxadiazoles.

This compound is a logical precursor for the synthesis of 3-(furan-3-yl)-1,2,4-oxadiazoles and related heterocycles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of acylhydrazides, which can be conceptually related to the reactivity of the N'-hydroxycarboximidamide group. nih.govmdpi.com For instance, the reaction of a furan-based carboxylic acid hydrazide with a cyclizing agent like phosphorus oxychloride is a common route to furan-substituted 1,3,4-oxadiazoles. mdpi.comcjsc.ac.cn

While direct experimental data on this compound is limited, a plausible synthetic pathway to 1,2,4-oxadiazoles involves its acylation followed by cyclization. The N'-hydroxyamidine moiety can react with acylating agents, such as acid chlorides or anhydrides, to form an O-acyl intermediate. Subsequent intramolecular cyclization, often promoted by a base or heat, would lead to the formation of the 1,2,4-oxadiazole (B8745197) ring. This general strategy is a well-established method for the synthesis of 1,2,4-oxadiazole derivatives. openmedicinalchemistryjournal.com

A general scheme for this transformation is presented below:

Scheme 1: Plausible reaction pathway for the formation of a furan-substituted 1,2,4-oxadiazole from this compound.

The following table outlines various synthetic methods reported for analogous 1,3,4-oxadiazole derivatives, which could be adapted for this compound.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Furan-2-carboxylic acid | Methyl esterification, then hydrazidation, then methyl oxalyl chloride, then intramolecular cyclization | Furan-1,3,4-oxadiazole derivative | cjsc.ac.cn |

| Ethyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-methylfuran-3-carboxylate | Hydrazine hydrate, reflux | 2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | mdpi.com |

| Aromatic acid hydrazides | β-benzoyl propionic acid, phosphorus oxychloride | 1,3,4-oxadiazole derivatives | nih.gov |

| N-acyl-thiosemicarbazide | EDCI | 2-amino-1,3,4-oxadiazoles | openmedicinalchemistryjournal.com |

The N'-hydroxycarboximidamide functional group possesses nucleophilic nitrogen and oxygen atoms, making it reactive towards electrophiles like isocyanates. wikipedia.orgnoaa.gov The reaction of this compound with an isocyanate (R-N=C=O) is expected to proceed via nucleophilic attack of the amidoxime nitrogen or oxygen on the electrophilic carbonyl carbon of the isocyanate. researchgate.net This reaction can lead to the formation of various adducts, which may subsequently undergo cyclization to form heterocyclic systems such as 1,2,4-triazol-5-ones or other related structures, depending on the reaction conditions and the nature of the isocyanate.

The general reactivity of isocyanates with compounds containing active hydrogen atoms, such as alcohols and amines, is well-documented and typically results in the formation of carbamates and ureas, respectively. wikipedia.orgresearchgate.net In the case of this compound, the presence of both N-H and O-H protons offers multiple sites for reaction. The mechanism likely involves the formation of an intermediate complex, which can then rearrange to the final product. researchgate.net

Scheme 2: Potential reaction pathways of this compound with an isocyanate.

Redox Chemistry and Functional Group Interconversions

The redox properties of this compound are not extensively documented in the literature. However, the constituent functional groups suggest potential for both oxidation and reduction reactions. The furan ring is susceptible to oxidation, which can lead to ring-opening products. The N'-hydroxycarboximidamide moiety also presents redox-active sites.

The N-hydroxy group could potentially be oxidized, while the C=N double bond could be reduced. The study of redox properties of similar compounds, such as flavonoid aglycones and their glycosides, has shown that these molecules can act as both antioxidants and pro-oxidants depending on their structure and the cellular environment. mdpi.com The redox potential of organic molecules is a key property that influences their chemical and biological activity and can be predicted using computational methods. chemrxiv.orgresearchgate.net N-hydroxyphthalimide derivatives are known to form redox-active esters, highlighting the potential of the N-hydroxy group to participate in electron transfer processes. tcichemicals.com

Functional group interconversions of the N'-hydroxycarboximidamide moiety could provide access to other important heterocyclic precursors. For example, reduction of the N'-hydroxy group would yield a furan-3-carboxamidine. Conversely, hydrolysis of the carboximidamide could lead back to the corresponding carboxylic acid or amide.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. While specific mechanistic studies on this compound are scarce, we can infer the likely pathways based on related systems.

For the formation of 1,2,4-oxadiazoles from this compound and an acylating agent, the rate-determining step is likely to be either the initial nucleophilic attack of the amidoxime on the acylating agent or the subsequent intramolecular cyclization. In many acylation reactions, the initial addition step is fast, and the subsequent elimination or rearrangement is rate-limiting. For heterocycle formation, the cyclization step often has a higher activation barrier due to the entropic cost of forming a ring.

In the context of Diels-Alder reactions involving the furan ring, the rate is influenced by the electronic properties of both the furan (the diene) and the dienophile. nih.govnih.gov The reaction is believed to proceed through a concerted, cyclic transition state with no intermediates. youtube.com The rate-determining step is the formation of this transition state. For furan derivatives, the reversibility of the Diels-Alder reaction is also a significant factor. nih.gov

In the synthesis of oxadiazoles, the O-acylated this compound is a key intermediate. The structure and stability of this intermediate will influence the course of the reaction. Computational methods, such as Density Functional Theory (DFT), can be employed to model the structures of intermediates and transition states, providing insights into the reaction mechanism. nih.govacs.org

For cycloaddition reactions, the transition state geometry determines the stereochemical outcome of the reaction. numberanalytics.com For the Diels-Alder reaction of furan, both endo and exo transition states are possible, leading to different stereoisomers. nih.govquora.com Computational analysis of the transition state energies can predict which isomer will be favored. nih.govacs.org For instance, in the cycloaddition of furans with oxyallyls, DFT calculations have been used to explain the observed regioselectivity by analyzing the transition state energies. acs.org Similarly, the mechanism of force-promoted retro-[4+2][3+2] cycloaddition to release furan has been explored computationally, highlighting the importance of the adduct's geometry in determining the reaction pathway. acs.org

The following table summarizes key mechanistic features of relevant reaction types.

| Reaction Type | Key Intermediates | Nature of Transition State | Factors Influencing Rate/Selectivity |

| Oxadiazole Formation | O-acyl N'-hydroxycarboximidamide | Cyclization transition state | Nature of acylating agent, base/acid catalysis, solvent |

| Diels-Alder Cycloaddition | None (concerted) | Cyclic, pericyclic | Electronic properties of diene and dienophile, steric effects, Lewis acid catalysis |

| Reaction with Isocyanates | Zwitterionic adducts, carbamate/urea intermediates | Addition-elimination or concerted | Nucleophilicity of the amidoxime, electrophilicity of the isocyanate, solvent polarity |

Structural Elucidation and Theoretical Chemical Investigations

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N'-hydroxyfuran-3-carboximidamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Furan (B31954) and Amidoxime (B1450833) Protons/Carbons

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the furan ring protons and the protons of the N'-hydroxycarboximidamide group. The furan ring protons at positions 2, 4, and 5 will exhibit characteristic chemical shifts and coupling patterns. Based on data for furan itself, the proton at position 2 (adjacent to the oxygen atom and the C3-substituent) would likely appear at the most downfield position among the ring protons, around δ 7.5-8.0 ppm. cymitquimica.comnih.gov The proton at position 5 would be expected in the range of δ 7.0-7.5 ppm, and the proton at position 4 would be the most upfield, around δ 6.5-7.0 ppm. cymitquimica.comnih.gov

The protons of the amidoxime group (-C(=NOH)NH₂) are also expected to give characteristic signals. The N-H protons of the amino group are anticipated to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm. The hydroxyl proton of the oxime group is also expected to be a broad singlet, likely in the region of δ 9.0-11.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton. The carbon atoms of the furan ring are expected in the aromatic region. Based on furan and its derivatives, the C2 and C5 carbons typically resonate at lower field (around δ 140-150 ppm) than the C3 and C4 carbons (around δ 110-120 ppm). nih.govnih.gov The carbon of the carboximidamide group (C=N) is expected to have a chemical shift in the range of δ 145-155 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 | 7.5 - 8.0 | - | s | |

| H-4 | 6.5 - 7.0 | - | t | |

| H-5 | 7.0 - 7.5 | - | d | |

| -NH₂ | 5.0 - 7.0 | - | br s | Solvent dependent |

| -OH | 9.0 - 11.0 | - | br s | Solvent dependent |

| C-2 | - | 140 - 150 | - | |

| C-3 | - | 115 - 125 | - | |

| C-4 | - | 110 - 120 | - | |

| C-5 | - | 140 - 150 | - | |

| C=N | - | 145 - 155 | - |

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the furan ring, the C=N double bond, the N-H bonds of the amino group, and the O-H bond of the oxime.

The furan ring typically exhibits several characteristic bands, including C-H stretching vibrations around 3100-3150 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and ring breathing vibrations around 1000-1200 cm⁻¹. nih.gov The C=N stretching vibration of the amidoxime group is expected to appear in the range of 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine will likely be observed as two bands in the 3300-3500 cm⁻¹ region. A broad O-H stretching band for the hydroxyl group of the oxime is anticipated around 3200-3400 cm⁻¹, which may overlap with the N-H stretching bands.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Furan Ring | C-H stretch | 3100 - 3150 | Medium |

| C=C stretch | 1500 - 1600 | Medium to Strong | |

| C-O-C stretch | 1000 - 1200 | Strong | |

| Amidoxime | C=N stretch | 1640 - 1680 | Medium |

| N-H stretch (NH₂) | 3300 - 3500 | Medium (two bands) | |

| O-H stretch | 3200 - 3400 | Broad, Medium | |

| N-H bend | 1580 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, which helps in confirming its molecular formula and structure. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

The fragmentation of this compound is likely to proceed through several pathways. A study on a related compound, 2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime, revealed that fragmentation can involve homolytic bond cleavage. nih.gov Common fragmentation patterns for furan derivatives often involve the loss of CO, H, or the entire side chain. bldpharm.comresearchgate.net For this compound, potential fragmentation could include the loss of the hydroxyl radical (•OH), the amino group (•NH₂), or the cleavage of the furan ring.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | C₅H₆N₂O₂⁺ | Molecular Ion |

| [M-16]⁺ | C₅H₆N₂O⁺ | Loss of O |

| [M-17]⁺ | C₅H₅N₂O⁺ | Loss of •OH |

| [M-16]⁺ | C₅H₄NO₂⁺ | Loss of •NH₂ |

| [M-43]⁺ | C₄H₃O⁺ | Loss of •C(=NOH)NH₂ |

| 68 | C₄H₄O⁺ | Furan radical cation |

X-ray Crystallography for Solid-State Structure Analysis

While a crystal structure for this compound has not been reported, analysis of a closely related compound, (E)-furan-2-carbaldehyde O-benzoyloxime, provides valuable insights into the likely solid-state conformation and packing. researchgate.netnih.govnih.gov

Conformational Analysis in Crystalline State

Based on the crystal structure of the furan-2-carbaldehyde oxime derivative, it is anticipated that the furan ring in this compound would be essentially planar. The amidoxime side chain would likely adopt a conformation that minimizes steric hindrance. The dihedral angle between the furan ring and the plane of the amidoxime group will be a key conformational parameter. In the analogue, the furan ring and the oxime moiety are nearly coplanar, suggesting that a similar arrangement might be favored in this compound to maximize conjugation. researchgate.netnih.govnih.gov The presence of an intramolecular hydrogen bond between the furan oxygen and a proton on the side chain could also influence the conformation.

N Hydroxyfuran 3 Carboximidamide As a Core Scaffold for Chemical Exploration

Design Principles for Scaffold Derivatization

The derivatization of the N'-hydroxyfuran-3-carboximidamide scaffold is guided by established principles in medicinal chemistry aimed at optimizing physicochemical and pharmacokinetic properties. The furan (B31954) ring, an aromatic heterocycle, offers sites for substitution at positions 2, 4, and 5. These positions can be modified to modulate electronic properties, lipophilicity, and steric bulk. For instance, the introduction of electron-withdrawing groups can influence the pKa of the amidoxime (B1450833) moiety, while bulky substituents can provide steric hindrance to prevent unwanted metabolic reactions.

The amidoxime group itself is a key functional group, known to be a bioisostere of a carboxylic acid and also acting as a prodrug for amidines. The hydroxyl and amino groups of the amidoxime can be functionalized, for example, through esterification or acylation of the hydroxyl group to create prodrugs with altered solubility and permeability profiles. The primary amino group also allows for the introduction of various substituents to explore new chemical space and interactions with biological targets.

Bioisosteric Replacements of the Furan Ring and Amidoxime Moiety

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, both the furan ring and the amidoxime moiety can be subjected to such modifications.

Oxadiazole and Triazole Analogues

The amidoxime moiety is a well-known precursor for the synthesis of 1,2,4-oxadiazoles and 1,2,4-triazoles. These five-membered heterocycles are common bioisosteres for ester and amide groups and can serve to lock the conformation of the side chain, potentially leading to enhanced target binding. The conversion of the N'-hydroxy group of the amidoxime to an O-acyl derivative, followed by cyclization, can yield 1,2,4-oxadiazoles. Similarly, reaction with appropriate reagents can lead to the formation of triazole rings.

Variations of the Furan Heterocycle

The furan ring itself can be replaced by other five- or six-membered heterocycles to explore different chemical spaces and improve metabolic stability. Furan rings can sometimes be susceptible to metabolic oxidation. Replacing the furan with more metabolically stable rings like thiophene (B33073), pyrrole, thiazole, or even a phenyl ring can be a viable strategy. Each of these rings offers different electronic and steric properties, as well as distinct hydrogen bonding capabilities, which can be fine-tuned for optimal interaction with a biological target.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Furan Ring | Thiophene, Pyrrole, Thiazole, Phenyl | Improved metabolic stability, altered electronic and steric properties, different hydrogen bonding patterns. |

| Amidoxime | 1,2,4-Oxadiazole (B8745197), 1,2,4-Triazole | Conformational restriction, bioisostere for ester/amide, potential for improved pharmacokinetic properties. |

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a computational or experimental strategy to identify novel scaffolds that retain the biological activity of the original molecule but possess a different core structure. Starting from this compound, scaffold hopping could involve replacing the furan-amidoxime core with entirely different chemical architectures that maintain a similar spatial arrangement of key pharmacophoric features. For instance, computational methods can be employed to search databases for molecules that present a similar 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic features as the parent scaffold. This can lead to the discovery of completely new chemotypes with potentially improved properties such as novelty, patentability, and reduced off-target effects.

Combinatorial Chemistry and Library Design Utilizing the Scaffold

The this compound scaffold is well-suited for the generation of combinatorial libraries. The furan ring offers multiple points for diversification. For example, a library can be designed where a variety of substituents are introduced at the 2, 4, and 5-positions of the furan ring. Furthermore, the amidoxime moiety can be used as a handle for further chemical modifications. By systematically varying the substituents on the furan ring and modifying the amidoxime group, large libraries of compounds can be rapidly synthesized and screened for biological activity, accelerating the drug discovery process.

Structure-Based Design Approaches for Chemical Ligands (Excluding Biological Efficacy Outcomes)

In cases where the three-dimensional structure of a biological target is known, structure-based design can be a powerful tool for developing ligands based on the this compound scaffold. Molecular docking studies can be performed to predict the binding mode of the scaffold within the active site of the target protein. These computational models can guide the rational design of derivatives with improved binding affinity. For example, if the docking pose reveals a nearby hydrophobic pocket, substituents with appropriate lipophilicity can be introduced on the furan ring. Similarly, if a hydrogen bond donor or acceptor from the protein is not engaged, modifications to the amidoxime or furan ring can be made to introduce complementary interacting groups. This iterative process of computational design, chemical synthesis, and structural analysis (e.g., X-ray crystallography of the ligand-protein complex) can lead to the development of highly potent and selective ligands.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of MCRs include the Passerini and Ugi reactions, which are cornerstones of combinatorial chemistry and drug discovery. organic-chemistry.orgnih.govnih.gov

The core principle of many MCRs involves the reaction of a nucleophile, an electrophile, and a third component that often acts as a linchpin, connecting the other reactants. The functional groups present in a molecule dictate its potential to participate in such reactions. For this compound, its constituent parts—a furan ring, a carboximidamide group, and a hydroxylamine (B1172632) moiety—suggest several theoretical possibilities for its integration into MCRs, although no specific examples are currently documented in the scientific literature.

The furan moiety itself can participate in various transformations, and its derivatives have been employed in the synthesis of diverse heterocyclic systems. researchgate.net For instance, furan-based aldehydes and ketones can serve as the carbonyl component in reactions like the Passerini and Ugi reactions. nih.gov While this compound does not possess a carbonyl group for direct participation in this manner, its synthesis may originate from furan-3-carboxaldehyde or other functionalized furans that could be employed in MCRs to build a precursor scaffold. researchgate.net

The N'-hydroxycarboximidamide functional group is a derivative of a carboxylic acid and an amidine. While carboxylic acids are standard components in Passerini and Ugi reactions, the direct use of N'-hydroxycarboximidamides in these specific MCRs has not been reported. nih.govnih.gov However, the exploration of carboxylic acid surrogates is an active area of research to expand the scope and diversity of MCR products. organic-chemistry.org The N-hydroxy group introduces an additional layer of reactivity and potential for unique transformations. N-hydroxy-containing heterocycles are of interest in medicinal chemistry, and MCRs could provide a rapid route to novel analogues.

The amidine portion of the molecule could theoretically act as a nucleophile or be a precursor to other functional groups that participate in MCRs. For instance, amidines can be part of the synthesis of various nitrogen-containing heterocycles.

Given the lack of specific literature on the direct use of this compound in MCRs, we can only speculate on its potential roles based on the known reactivity of its constituent functional groups. The development of novel MCRs that incorporate unique building blocks like this compound could lead to the discovery of new chemical scaffolds with interesting biological properties. Future research in this area would be necessary to explore these possibilities and establish the synthetic utility of this compound in the context of multi-component chemistry.

Advanced Applications in Synthetic Organic Chemistry

Role as a Versatile Synthon for Complex Molecular Architectures

There is currently no available research to support the role of N'-hydroxyfuran-3-carboximidamide as a synthon in the construction of complex molecular architectures.

Asymmetric Synthesis Leveraging Chiral this compound Precursors or Derivatives

No published studies on the asymmetric synthesis involving chiral precursors or derivatives of this compound could be identified.

Application in Supramolecular Chemistry and Material Science Precursors

Information regarding the use of this compound in supramolecular chemistry or as a precursor for material science is not present in the current body of scientific literature.

Contribution to Catalyst or Ligand Design

There is no evidence from existing research to suggest that this compound has been utilized in the design of catalysts or ligands.

Future Directions in Synthetic and Theoretical Research of N Hydroxyfuran 3 Carboximidamide

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of N'-hydroxyfuran-3-carboximidamide will likely focus on improving efficiency, scalability, and functional group tolerance. While classical methods for N'-hydroxyamidine synthesis, such as the reaction of hydroxylamine (B1172632) with nitriles or imidates, provide a foundational approach, next-generation routes will aim to overcome limitations like harsh reaction conditions and limited substrate scope.

Future research should explore transition metal-catalyzed reactions, which have shown promise in the synthesis of related amidine compounds. For instance, copper-catalyzed reactions of nitriles with amines have been developed as a sustainable method for forming the amidine bond. mdpi.comresearchgate.net Adapting these methods to use hydroxylamine derivatives could provide a more direct and efficient route to this compound. Palladium-catalyzed cross-coupling reactions could also be investigated for the N-arylation or N-alkylation of a precursor amidine, offering a versatile strategy for analogue synthesis.

The development of one-pot multicomponent reactions represents another promising avenue. A strategy involving, for example, a furan-based starting material, a source of the amidine nitrogen, and hydroxylamine could streamline the synthesis and reduce waste. Mild, metal-free approaches, such as those utilizing hypervalent iodine reagents or photoredox catalysis, are also emerging as powerful tools in amidine synthesis and could be adapted for this compound. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Areas for Investigation |

| Copper-Catalyzed Hydroxylamine Addition to Nitriles | High efficiency, sustainability, use of readily available starting materials. | Catalyst and ligand optimization, solvent screening, tolerance of the furan (B31954) ring. |

| Palladium-Catalyzed N-Functionalization | High functional group tolerance, modular approach for analogue synthesis. | Development of suitable N'-hydroxyamidine precursors, catalyst selection. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced purification steps, atom economy. | Design of novel reaction cascades, optimization of reaction conditions. |

| Metal-Free Synthesis | Avoidance of toxic metal catalysts, mild reaction conditions. | Exploration of organocatalysts, photoredox-mediated pathways. |

This table presents potential synthetic strategies for this compound and is based on established methods for related compounds.

Advanced Mechanistic Elucidation using in situ Spectroscopic Techniques

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should leverage advanced in situ spectroscopic techniques to monitor reaction progress and identify transient intermediates.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) spectroscopy can provide real-time kinetic and structural data without the need for sample quenching. rsc.org For example, in situ FT-IR could be used to track the consumption of a furan-3-carbonitrile starting material and the appearance of the N'-hydroxyamidine product. This would allow for the precise determination of reaction endpoints and the identification of any side-product formation.

Furthermore, these techniques can help elucidate the role of catalysts, additives, and solvents in the reaction. rsc.org By observing changes in the spectra as different components are varied, researchers can gain insights into the catalytic cycle and the nature of the rate-limiting step. This knowledge is invaluable for the rational design of more efficient synthetic protocols.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling will be instrumental in guiding the design of next-generation analogues of this compound with tailored properties. Structure-based drug design and bioisosteric replacement strategies can be employed to explore the chemical space around the core scaffold. nih.gov

By using computational tools, researchers can predict how modifications to the furan ring or the N'-hydroxyamidine group will affect the molecule's shape, electronic properties, and potential interactions with biological targets. nih.gov For example, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or oxazole (B20620) could modulate the compound's metabolic stability and pharmacokinetic profile. Similarly, substituting the hydrogen on the N'-hydroxy group could alter its hydrogen bonding capacity and acidity.

The use of databases that catalog bioisosteric replacements can accelerate the design process by providing experimentally validated suggestions for functional group interchange. nih.gov This in silico screening approach allows for the prioritization of a smaller, more promising set of analogues for synthesis, thereby saving time and resources.

| Bioisosteric Replacement | Potential Impact on Properties |

| Furan Ring -> Thiophene, Pyrrole, Oxazole | Altered electronics, metabolic stability, and hydrogen bonding potential. |

| N'-hydroxy Group -> N'-alkoxy, N'-acyloxy | Modified acidity, lipophilicity, and prodrug potential. |

| Amidine Moiety -> Other acidic groups | Changes in acidity and target binding interactions. |

This table provides hypothetical examples of bioisosteric replacements for this compound and their potential effects on molecular properties.

Development of this compound-Based Chemical Probes for Target Engagement Studies

To investigate the molecular mechanisms of action of this compound, the development of chemical probes for target engagement studies will be essential. These probes are derivatives of the parent compound that are modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) handle for affinity purification, or a photo-crosslinking group.

The synthesis of these probes requires robust chemical strategies that allow for the late-stage introduction of the desired tag without compromising the compound's core structure. Click chemistry, for example, provides a highly efficient and selective method for attaching tags to molecules containing an azide (B81097) or alkyne handle. Future work could focus on synthesizing an analogue of this compound bearing a small linker with a terminal azide or alkyne, ready for conjugation to a reporter molecule.

The development of radiolabeled probes, for instance with fluorine-18, could enable positron emission tomography (PET) imaging studies to visualize the distribution of the compound in a biological system. researchgate.net These tools will be invaluable for identifying the direct binding partners of this compound and confirming target engagement in vitro and in vivo.

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic efforts towards this compound and its analogues should prioritize the principles of green and sustainable chemistry. numberanalytics.comacs.org This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

The furan ring itself can be derived from biomass, making it an attractive scaffold for sustainable chemistry. rsc.org Researchers should aim to develop synthetic routes that utilize furan-3-carboxylic acid or other bio-based precursors. The use of green solvents, such as water, ethanol, or supercritical CO2, should be explored to replace traditional volatile organic compounds. numberanalytics.comfrontiersin.org

Catalytic methods, particularly those using earth-abundant and non-toxic metals, are preferable to stoichiometric reagents. mdpi.com Enzymatic synthesis, which operates under mild conditions and often with high selectivity, represents another promising green approach. nih.gov For example, lipases or amidases could potentially be engineered to catalyze the formation of the amidine bond. By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.